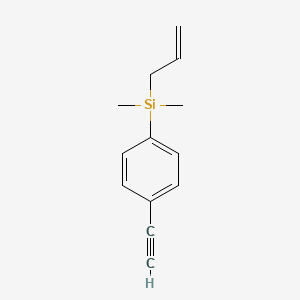

Allyl-(4-ethynyl-phenyl)-dimethyl silane

Descripción general

Descripción

Allyl-(4-ethynyl-phenyl)-dimethyl silane is a useful research compound. Its molecular formula is C13H16Si and its molecular weight is 200.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization

Allyl-(4-ethynyl-phenyl)-dimethyl silane serves as a valuable monomer for the synthesis of organosilicon polymers. A notable method involves the polymerization of this compound in the presence of hafnium tetrachloride as a catalyst, which facilitates the formation of high molecular weight polymers with controlled architecture. The reaction proceeds efficiently in solvents like methylene chloride, highlighting its potential for producing environmentally friendly materials due to minimized waste generation during synthesis .

Table 1: Polymerization Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hafnium Tetrachloride | Methylene Chloride | 25 | 77 |

| Hafnium Tetrachloride | Chloroform | 25 | 72 |

| Hafnium Tetrachloride | Carbon Tetrachloride | 25 | 75 |

Reactivity with Electrophiles

The compound exhibits significant reactivity with various electrophiles, including nitrene and peroxyacids. Studies have demonstrated that allyl silanes can undergo nucleophilic attack at nitrene centers, leading to the formation of aziridine intermediates. This reactivity is crucial for developing new synthetic pathways in organic chemistry . Additionally, reactions with peroxyacids yield peroxide derivatives that can further undergo transformations to produce valuable intermediates .

Case Study: Electrophilic Substitution Reactions

In a study involving allyl silanes, the compound was treated with m-chloroperbenzoic acid (m-CPBA) under basic conditions. The expected peroxide product was isolated, which upon standing underwent isomerization through a Brook rearrangement to yield an allylic alcohol with a yield of 73%. This illustrates the compound's utility in synthesizing complex organic molecules through electrophilic substitution reactions .

Applications in Organocatalysis

This compound has been employed in organocatalytic reactions, particularly in asymmetric synthesis. For instance, it has been utilized in enantioselective allylation reactions where chiral catalysts are used to achieve high levels of enantioselectivity. Research indicates that using a copper catalyst system can lead to moderate yields and enantiomeric excess when applied to ketones .

Table 2: Enantioselective Allylation Results

| Substrate | Catalyst Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Acetophenone | Cu-BINAP | 65 | 61 |

| Various Aldehydes | Ag-Diphosphine | >99 | 56 |

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of silicone-based materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance characteristics, making them ideal for use in coatings, adhesives, and sealants.

Propiedades

Número CAS |

834966-20-0 |

|---|---|

Fórmula molecular |

C13H16Si |

Peso molecular |

200.35 g/mol |

Nombre IUPAC |

(4-ethynylphenyl)-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C13H16Si/c1-5-11-14(3,4)13-9-7-12(6-2)8-10-13/h2,5,7-10H,1,11H2,3-4H3 |

Clave InChI |

OMGRNNPHRDDTDL-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(CC=C)C1=CC=C(C=C1)C#C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.